molecular formula C12H14O3 B3043007 Ethyl 2,3-Dihydrobenzofuran-5-ylacetate CAS No. 69999-18-4

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate

Cat. No. B3043007
CAS RN: 69999-18-4
M. Wt: 206.24 g/mol
InChI Key: ZIZHKQFWJMCSDD-UHFFFAOYSA-N
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Description

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate, also known as ethyl homopiperonylacetate, is an organic compound. It has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol .


Synthesis Analysis

The synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate involves a two-step reaction . A single crystal of this compound was grown in a suitable solvent system . The structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate was analyzed using the Hirshfeld surface analysis method to analyze the intermolecular forces . The crystal structure of the compound was optimized by density functional theory calculations . The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate were analyzed using various methods including 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate include a molecular weight of 206.24 g/mol and a molecular formula of C12H14O3 .

Scientific Research Applications

Synthesis Techniques

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate and its analogues are synthesized through various methods, which are crucial for their applications in scientific research. For instance, a novel electrochemical aryl radical generation and its 5-exo cyclization followed by carboxylation sequence is used for the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids (Senboku, Michinishi, & Hara, 2011). Additionally, cyclization reactions of free and masked dianions have been used for efficient synthesis of furan-2-ylacetates and 7-(alkoxycarbonyl)benzofurans (Bellur & Langer, 2005).

Catalytic Reactions

The acylation of aromatic ethers like 2,3-dihydrobenzofuran, using different acylating agents and catalysts like zeolites, showcases another application. This process leads to the synthesis of compounds like ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate (Smith, El‐Hiti, Jayne, & Butters, 2003).

Drug Discovery

In the field of drug discovery, methods for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans are significant. These methods involve fluoride-induced desilylation leading to o-quinone methide generation, which has potential applications in drug discovery (Shaikh & Varvounis, 2014).

Antimicrobial Screening

The synthesis of dihydrobenzofurans for antimicrobial screening represents another critical application. For example, compounds containing carbomethoxy-ethenyl at 2-position and phenyl and hydroxyl at 3-position exhibit moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

Antitumor Agents

Dihydrobenzofuran lignans, synthesized through oxidative dimerization and derivatization reactions, have been evaluated for potential anticancer activity. These compounds, especially those with specific functional groups, show promising activity against leukemia and breast cancer cell lines (Pieters et al., 1999).

Future Directions

The future directions for the study of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate could involve further exploration of its pharmacological activities, given that benzofuran derivatives have been found to exhibit a variety of such activities . Additionally, further studies could be conducted to optimize its synthesis and explore its potential applications in various fields .

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHKQFWJMCSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate

Synthesis routes and methods

Procedure details

2,3-dihydrobenzofuran-5-ylacetic acid (5.4 g) was heated at reflux in a solution of toluene (200 ml), ethanol (20 ml) and concentrated sulfuric acid (0.5 ml) with the azeotropic removal of water. When the reaction was complete, approximately 6 hours, the mixture was added to water/ethyl acetate and extracted with ethyl acetate. The organic extracts were combined and washed with 10% sodium carbonate, dried over sodium sulfate and the solvent evaporated to give the title compound as an oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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